2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an amine in the presence of a cyclizing agent can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler amine derivatives .
Scientific Research Applications
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and cyclopropyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of an amine.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific combination of the oxazole ring and cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H13ClN2O |
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Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-4-3-7-5-8(10-11-7)6-1-2-6;/h5-6H,1-4,9H2;1H |
InChI Key |
YBYSRJOFJKEJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=C2)CCN.Cl |
Origin of Product |
United States |
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